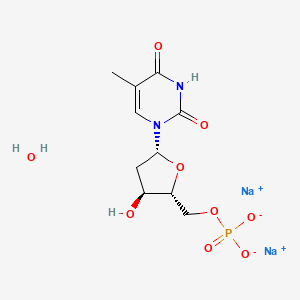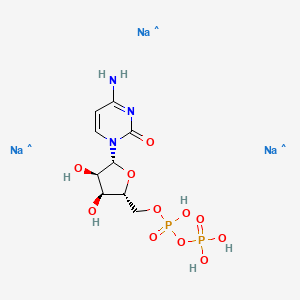
AM2201 2-hydroxyindole metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite of AM2201, based on the known metabolism of similar compounds. Its biological actions are unknown. This product is intended for forensic and research applications.
Scientific Research Applications
Metabolic Pathways and Enzyme Inhibition
Research has revealed that AM2201 undergoes metabolic transformations involving hydroxylation and carboxylation. Key enzymes implicated in these processes include CYP2C9 and CYP1A2. Inhibitors like sulfaphenazole and α-naphthoflavone can significantly block the oxidation of AM2201, indicating the role of these enzymes in its metabolism (Chimalakonda et al., 2013).
Metabolite Analysis in Human Urine
AM2201 and its metabolites have been identified in human urine. This is important for understanding the metabolic pathways and potential toxicological impacts of AM2201. The presence of specific metabolites in urine also aids in the detection and analysis of AM2201 exposure (Elian & Hackett, 2014).
Metabolic Impact on Cannabinoid Receptors
The metabolism of synthetic cannabinoids like AM2201 produces hydroxylated metabolites that retain significant affinity and activity at cannabinoid receptors. This information is crucial for understanding the pharmacological and toxicological properties of these compounds (Chimalakonda et al., 2012).
Targeted Metabolomic Approach
A targeted metabolomic approach has been employed to assess human exposure to synthetic cannabinoids, including AM2201. This involves quantifying specific metabolites in human urine and has implications for understanding the pharmacokinetic properties of these compounds (Patton et al., 2013).
Biotransformation by Fungal Model
Cunninghamella elegans, a fungus, has been used to study the in vitro metabolism of synthetic cannabinoids, including AM2201. This model can produce major phase I metabolites similar to those observed in mammalian studies, offering a valuable tool for investigating the metabolism of these substances (Watanabe et al., 2016).
properties
Product Name |
AM2201 2-hydroxyindole metabolite |
|---|---|
Molecular Formula |
C24H22FNO2 |
Molecular Weight |
375.4 |
InChI |
InChI=1S/C24H22FNO2/c25-15-6-1-7-16-26-21-14-5-4-12-20(21)22(24(26)28)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,28H,1,6-7,15-16H2 |
InChI Key |
DOMFWFXJAVMJEV-UHFFFAOYSA-N |
SMILES |
OC1=C(C(C2=CC=CC3=C2C=CC=C3)=O)C4=CC=CC=C4N1CCCCCF |
synonyms |
(1-(5-fluoropentyl)-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




